1,2,3,4,8-Pentachlorodibenzofuran

toxicology risk assessment environmental monitoring

Environmental labs validating EPA Method 1613 or EU Regulation 2017/644 often lack authentic non-2,3,7,8-substituted PCDF standards to verify chromatographic resolution from TEF-assigned congeners. 1,2,3,4,8-PeCDF (CAS 67517-48-0) fills this gap as a definitive reference standard with a documented retention index of 2541 on DB-5 columns. - Enables accurate retention time window establishment and prevents false-positive TEQ contributions from co-eluting non-TEF congeners. - Serves as a ground-truth data point for QSPR model training (GC retention, photolysis half-life, AhR binding affinity prediction). - Supplied as a quantitative analytical standard solution; inquire for bulk or custom packaging options to meet multi-matrix validation workflows.

Molecular Formula C12H3Cl5O
Molecular Weight 340.4 g/mol
CAS No. 67517-48-0
Cat. No. B1360166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,8-Pentachlorodibenzofuran
CAS67517-48-0
Molecular FormulaC12H3Cl5O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12H3Cl5O/c13-4-1-2-6-5(3-4)7-8(14)9(15)10(16)11(17)12(7)18-6/h1-3H
InChIKeyZCTNDJSCLPJCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.2 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,8-Pentachlorodibenzofuran: Analytical Reference Standard


1,2,3,4,8-Pentachlorodibenzofuran (CAS 67517-48-0) is a pentachlorinated dibenzofuran congener belonging to the polychlorinated dibenzofuran (PCDF) family, a class of tricyclic aromatic compounds with documented environmental persistence [1]. This congener possesses a molecular formula of C₁₂H₃Cl₅O, a molecular weight of 340.417 g/mol, and a substitution pattern characterized by chlorine atoms at the 1-, 2-, 3-, 4-, and 8-positions of the dibenzofuran backbone [2]. As a non-2,3,7,8-substituted PCDF, this compound lacks the lateral chlorine substitution motif required for high-affinity aryl hydrocarbon receptor (AhR) binding, which fundamentally distinguishes its toxicological profile from the more extensively characterized 2,3,7,8-substituted congeners [3]. Its primary utility in scientific and industrial contexts lies in its role as an analytical reference standard for isomer-specific chromatographic identification and for investigating structure-activity relationships across the 135 theoretically possible PCDF congeners.

1 Non-2,3,7,8-substituted PCDF congener for isomer-specific chromatography
2 No TEF assignment—supports TEQ method discrimination validation
3 Retention index characterization for GC stationary-phase method development

Why 1,2,3,4,8-Pentachlorodibenzofuran Cannot Be Replaced by 2,3,7,8-Substituted PCDFs


Substituting 1,2,3,4,8-pentachlorodibenzofuran with a 2,3,7,8-substituted analog such as 2,3,4,7,8-pentachlorodibenzofuran or 1,2,3,7,8-pentachlorodibenzofuran is analytically invalid and toxicologically inappropriate because the chlorine substitution pattern governs multiple critical properties including chromatographic retention behavior, mass spectrometric response characteristics, AhR binding affinity, and environmental degradation kinetics [1]. The positional isomerism of PCDFs dictates their elution order on standard GC stationary phases, meaning that a 2,3,4,7,8-substituted congener cannot serve as a retention time surrogate for the 1,2,3,4,8-substituted isomer [2]. Furthermore, while 2,3,4,7,8-pentachlorodibenzofuran carries a WHO toxic equivalency factor (TEF) of 0.3, 1,2,3,4,8-pentachlorodibenzofuran lacks a TEF assignment specifically because its non-2,3,7,8 substitution pattern precludes meaningful AhR-mediated toxicity—rendering the congeners non-interchangeable for any toxicological or risk assessment application [1]. The quantitative evidence below establishes precisely where this congener differs from its nearest structural and functional analogs.

Retention Index & Elution Order
This Standard
1,2,3,4,8-substitution: distinct RI on non-polar columns
2,3,7,8-Substituted
Different elution order; may not serve as retention time surrogate
TEF & AhR Binding
This Standard
No TEF assigned—lacks lateral chlorines required for AhR affinity
2,3,7,8-Substituted
TEF assigned; contributes to AhR-mediated toxicity in TEQ calculations
Mass Spectral Identification
This Standard
EI spectra indistinguishable among pentachloro isomers
2,3,7,8-Substituted
Identical EI fragmentation; retention time match is needed for identification

Quantitative Differentiation Evidence for 1,2,3,4,8-Pentachlorodibenzofuran


TEF Absence Distinguishes Non-2,3,7,8 from Toxic Congeners

The 2005 WHO reevaluation of toxic equivalency factors (TEFs) assigns a TEF of 0.3 to 2,3,4,7,8-pentachlorodibenzofuran and a TEF of 0.03 to 1,2,3,7,8-pentachlorodibenzofuran, whereas 1,2,3,4,8-pentachlorodibenzofuran—a non-2,3,7,8-substituted congener—has no TEF assignment because it does not exhibit the structural requirements for high-affinity AhR binding [1]. The expert panel explicitly limited TEF assignments to 2,3,7,8-substituted congeners, confirming that the 1,2,3,4,8 substitution pattern lacks the lateral chlorine geometry required for AhR-mediated toxicity [2]. This structural exclusion is further supported by structure-activity studies demonstrating that competitive binding to the 2,3,7,8-TCDD cytosolic receptor protein requires at least three lateral chlorine substitutions [3].

TEF Assignment
Class-level inference
No TEF assigned vs. TEF 0.3 (2,3,4,7,8) / 0.03 (1,2,3,7,8)
Supports isomer-specific TEQ method discrimination
Non-2,3,7,8 substitution precludes AhR-mediated toxicity in WHO framework
toxicology risk assessment environmental monitoring

GC Retention Index Differentiation on DB-5

On a DB-5 non-polar capillary column (60 m, helium carrier gas, 2 K/min temperature ramp from 100°C to 320°C), 1,2,3,4,8-pentachlorodibenzofuran exhibits a Van Den Dool and Kratz retention index (RI) of 2541 [1]. A second determination using a 30 m DB-5 column with a different temperature program (175°C initial, 6 K/min ramp) yielded an RI of 2508 for this same congener [2]. In contrast, the 2,3,4,7,8-substituted isomer elutes at a distinct retention position that permits chromatographic resolution from the 1,2,3,4,8 isomer when analyzed under identical GC conditions [3]. The systematic baseline separation of all 87 tetra- to octa-chlorinated dibenzofurans on DB-5 has been demonstrated, with each positional isomer occupying a unique retention window [3].

GC Retention Index
Head-to-head
RI = 2541 (DB-5, 60 m, 2 K/min)
Essential for retention-based isomer confirmation
Distinct from all other pentachlorodibenzofuran positional isomers
analytical chemistry gas chromatography environmental analysis

Mass Spectrometric Equivalence Requires Authentic Reference

GC/MS analysis of 21 synthesized pentachlorodibenzofuran congeners, including 1,2,3,4,8-pentachlorodibenzofuran, revealed that their electron-impact (EI) mass spectra are essentially identical with no significant variations attributable to the positioning of chlorine atoms on the dibenzofuran backbone [1]. All pentachlorodibenzofuran isomers exhibit the same molecular ion cluster pattern, with indistinguishable fragmentation patterns under standard 70 eV EI conditions [1]. Consequently, mass spectrometry alone cannot differentiate between 1,2,3,4,8-PeCDF and other pentachlorinated dibenzofuran isomers such as 2,3,4,7,8-PeCDF or 1,2,3,7,8-PeCDF [2].

EI Mass Spectra
Head-to-head
Identical fragmentation patterns among all pentachloro PCDF isomers
Retention time matching is required for positive isomer identification
Mass spectrometry alone cannot differentiate positional isomers
mass spectrometry GC-MS congener identification

Isomer-Dependent NCI Response Factor Variation

Analysis of 87 tetra- to octa-chlorinated dibenzofurans by high-resolution gas chromatography/low-resolution mass spectrometry (HRGC-LRMS) demonstrated that the ratio between the highest and lowest relative response factors (RRFs) in negative chemical ionization (NCI) mode was 26, compared to only 2.3 in electron ionization (EI) mode [1]. The level of NCI response was found to be dependent on the substitution positions of the chlorine atoms on the dibenzofuran skeleton, meaning that positional isomers such as 1,2,3,4,8-PeCDF and 2,3,4,7,8-PeCDF may exhibit substantially different NCI responses [1]. Consequently, quantification of PCDFs in environmental samples using NCI mode without congener-specific ¹³C-labeled internal standards or appropriate RRFs will produce incorrect concentration estimates [1].

NCI Response Variability
Cross-study comparable
26-fold RRF range across 87 PCDF congeners (NCI mode)
Isomer-dependent NCI response requires congener-specific RRF
Using 2,3,7,8-surrogate response factor introduces systematic error
GC-MS quantification negative chemical ionization environmental analysis

Predicted Photolysis Half-Life Modulation by Substitution Pattern

A quantitative structure-property relationship (QSPR) study employing PM3 semi-empirical quantum chemical calculations on 42 polychlorinated dibenzofuran congeners established that photolysis half-life on spruce needle surfaces is a function of chlorine substitution position and number [1]. The study derived a 6-parameter linear regression equation using molecular orbital energies, carbon atom charges, and atomic distance indices as structural descriptors to predict photolysis half-lives for PCDFs [1]. While specific half-life values for individual congeners are not provided in the abstract, the model confirms that positional isomerism—the distinction between 1,2,3,4,8-substitution versus 2,3,4,7,8-substitution—produces measurable differences in photochemical degradation rates [2]. The frontier molecular orbital energies calculated via AM1 semi-empirical methods further support that PCDFs with different chlorine substitution patterns exhibit distinct photochemical excitation and reductive dechlorination propensities [2].

Photolysis Half-Life
Class-level inference
QSPR model predicts isomer-dependent photodegradation rates
Supports congener-specific environmental fate studies
Half-life varies by chlorine substitution pattern; cannot extrapolate from 2,3,7,8 data
environmental fate photodegradation persistence

Validated Application Scenarios for 1,2,3,4,8-Pentachlorodibenzofuran


Congener-Specific GC-MS Method Development and Retention Indexing

Environmental testing laboratories developing isomer-specific analytical methods for PCDFs in soil, sediment, fly ash, or biological tissue matrices require authentic 1,2,3,4,8-PeCDF to establish retention time windows on DB-5 or equivalent non-polar capillary columns. With a documented retention index of 2541 (60 m DB-5, 2 K/min) [1], this congener serves as a definitive reference point for chromatographic method validation and for ensuring that non-2,3,7,8-substituted congeners are correctly resolved from their TEF-assigned 2,3,7,8-substituted counterparts such as 2,3,4,7,8-PeCDF (TEF = 0.3) and 1,2,3,7,8-PeCDF (TEF = 0.03) [2].

TEQ Calculation QA: Validating 2,3,7,8-Selective Cleanup

Regulatory compliance laboratories performing dioxin/furan TEQ calculations per US EPA Method 1613, EU Regulation 2017/644, or WHO guidelines must validate that sample cleanup procedures do not inadvertently remove or co-elute non-2,3,7,8-substituted congeners. 1,2,3,4,8-PeCDF—which has no TEF assignment due to its non-2,3,7,8 substitution pattern [1]—is an ideal matrix spike compound for verifying that analytical methods correctly discriminate between TEF-assigned and non-TEF-assigned congeners, preventing false-positive TEQ contributions in regulatory submissions [2].

SAR and QSPR Model Development for PCDFs

Computational chemistry and toxicology research groups constructing QSPR models for PCDF physicochemical properties—including GC retention index prediction [1], photolysis half-life estimation [2], and AhR binding affinity prediction—require experimental data from a structurally diverse set of congeners. 1,2,3,4,8-PeCDF represents a specific chlorine substitution topology (1,2,3,4,8-pentachloro) that contributes essential data points for model training and validation. Its measured retention index (RI = 2541) on DB-5 [3] provides a ground-truth value against which predictive algorithms can be benchmarked.

Isomer-Specific Environmental Degradation Kinetics

Researchers investigating the environmental persistence of PCDFs require individual congener standards to measure isomer-specific degradation rates in photolysis, microbial transformation, and abiotic reduction studies. Because photolysis half-lives for PCDFs are predicted to vary with chlorine substitution position [1], 1,2,3,4,8-PeCDF must be obtained as an authentic analytical standard rather than approximated using data from more readily available 2,3,7,8-substituted congeners such as 2,3,4,7,8-PeCDF. This enables accurate determination of congener-specific environmental half-lives for fate and transport modeling.

Application
Selection Property
Validation Focus
Congener-Specific GC-MS Method Development
Retention index (non-polar capillary columns)
Retention time window establishment
TEQ Calculation QA and Cleanup Validation
Non-TEF assigned congener for method discrimination
False-positive TEQ contribution exclusion
SAR and QSPR Model Development
1,2,3,4,8-substitution topology
Experimental RI ground-truth for model benchmarking
Isomer-Specific Environmental Degradation Kinetics
Substitution pattern-dependent photolysis rates
Congener-specific environmental half-life determination

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